A Comprehensive Technical Guide to 4-(5-Bromopyridin-2-yl)butanoic Acid: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-(5-Bromopyridin-2-yl)butanoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-(5-Bromopyridin-2-yl)butanoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related analogues and established chemical principles to offer valuable insights into its properties, synthesis, and potential applications.
Chemical Identity and Properties
The foundational step in understanding any chemical entity is to establish its identity and key physicochemical properties.
CAS Number and Molecular Identifiers
At present, a specific CAS number for 4-(5-Bromopyridin-2-yl)butanoic acid is not publicly listed, indicating its status as a novel or less-common research chemical. However, its molecular structure and identifiers have been computationally generated.
Table 1: Chemical Identifiers for 4-(5-Bromopyridin-2-yl)butanoic acid
| Identifier | Value | Source |
| Molecular Formula | C9H10BrNO2 | [1] |
| Molecular Weight | 244.09 g/mol | Calculated |
| Monoisotopic Mass | 242.98949 Da | [1] |
| InChI | InChI=1S/C9H10BrNO2/c10-7-4-5-8(11-6-7)2-1-3-9(12)13/h4-6H,1-3H2,(H,12,13) | [1] |
| InChIKey | SXJDAHCGZHDVBA-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=NC=C1Br)CCCC(=O)O | [1] |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XlogP | 1.7 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability.[1] |
| pKa | ~4.5 | Estimated for the carboxylic acid group, indicating it will be ionized at physiological pH. |
| Boiling Point | Not available | --- |
| Melting Point | Not available | Likely a solid at room temperature based on its molecular weight and structure. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Typical for a molecule with both a polar carboxylic acid and a larger, less polar bromopyridine moiety. |
Synthesis and Reactivity
The synthesis of 4-(5-Bromopyridin-2-yl)butanoic acid can be approached through several established synthetic strategies. The key is the formation of the carbon-carbon bond between the pyridine ring and the butanoic acid side chain.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the butanoic acid chain from the pyridine ring. This suggests a cross-coupling reaction as a key step.
Caption: Proposed workflow for the synthesis of 4-(5-Bromopyridin-2-yl)butanoic acid.
Reactivity of the Bromopyridine Moiety
The bromine atom on the pyridine ring is a versatile handle for further functionalization. [2]It can participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. [3][4]This allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies. [3]
Potential Applications in Drug Discovery
The 4-(5-Bromopyridin-2-yl)butanoic acid scaffold possesses several features that make it an attractive starting point for drug discovery programs.
Privileged Scaffolds: Pyridine and Carboxylic Acid
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. [3]Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions with biological targets. [3]The carboxylic acid group is also a common pharmacophore, often involved in salt bridge formation with basic residues in protein binding pockets.
Role as a Linker
The butanoic acid chain can act as a flexible linker to connect the pyridine core to other pharmacophoric elements. The length and flexibility of this linker can be crucial for optimizing binding affinity and pharmacokinetic properties.
Opportunities for Analogue Synthesis
As previously mentioned, the bromine atom provides a convenient site for modification. This allows for the systematic exploration of the chemical space around the pyridine core to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Safety and Handling
While specific toxicity data for 4-(5-Bromopyridin-2-yl)butanoic acid is not available, it is prudent to handle it with the care afforded to all novel research chemicals. Based on related compounds, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
4-(5-Bromopyridin-2-yl)butanoic acid represents a promising, albeit underexplored, building block for the development of novel therapeutics and functional materials. Its combination of a reactive bromopyridine core and a flexible butanoic acid side chain offers a multitude of opportunities for chemical modification and optimization. While the lack of extensive experimental data presents a challenge, the principles of modern synthetic and medicinal chemistry provide a clear roadmap for its synthesis and application. This guide serves as a foundational resource for researchers looking to unlock the potential of this intriguing molecule.
References
-
Ningbo Inno Pharmchem Co., Ltd. Understanding 4-Bromopyridine: Properties, Applications, and Pricing. 2026. Available from: [Link]
-
PubChem. 4-((5-Bromo-2-pyridinyl)amino)-4-oxobutanoic acid. Available from: [Link]
-
Wikipedia. 2-Bromopyridine. Available from: [Link]
-
PubChemLite. 4-(5-bromopyridin-2-yl)butanoic acid (C9H10BrNO2). Available from: [Link]
-
Thieme. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]
-
Chemazone. 4-(5-bromo-2-oxopyridin-1-yl)butanoic acid. Available from: [Link]
-
MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. 2024. Available from: [Link]
-
HETEROCYCLES. SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. 2016. Available from: [Link]
-
ResearchGate. Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. 2016. Available from: [Link]
-
Loughborough University Research Repository. NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. 2023. Available from: [Link]
-
PubChem. 4-(2-Bromophenyl)butanoic acid. Available from: [Link]
